N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a dichlorophenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.
Coupling with 2,4-Dichlorophenoxyacetic Acid: The final step involves coupling the ethylated imidazo[1,2-b]pyrazole with 2,4-dichlorophenoxyacetic acid or its derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced imidazo[1,2-b]pyrazole derivatives
Substitution: Substituted phenoxyacetamides
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: The compound could be explored as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.
Materials Science: Its unique structure may be utilized in the design of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide: shares structural similarities with other imidazo[1,2-b]pyrazole derivatives and phenoxyacetamides.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide that shares the dichlorophenoxy moiety.
Imidazo[1,2-b]pyrazole Derivatives: Compounds with similar core structures used in various pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological or chemical properties not observed in its individual components or similar compounds. This combination of an imidazo[1,2-b]pyrazole core with a dichlorophenoxyacetamide group could result in unique interactions with biological targets or novel material properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-11-1-2-13(12(17)9-11)23-10-14(22)18-5-6-20-7-8-21-15(20)3-4-19-21/h1-4,7-9H,5-6,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJKFXOLQULLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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